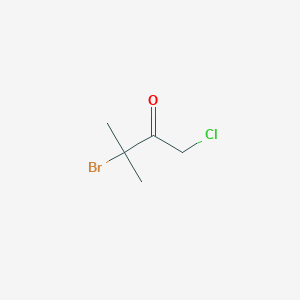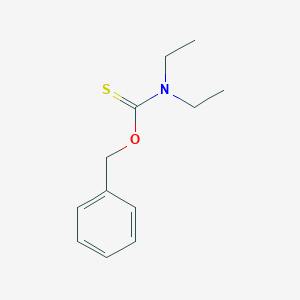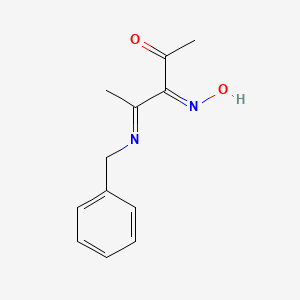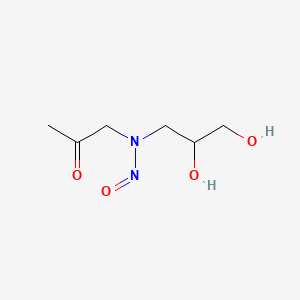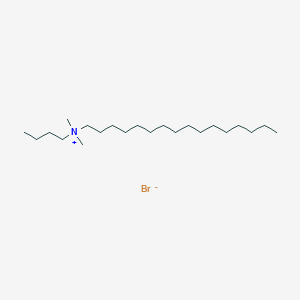
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is a cationic lipid compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its ability to form lipid nanoparticles, which are crucial for drug delivery systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide typically involves the quaternization of N,N-dimethylhexadecan-1-amine with butyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
N,N-dimethylhexadecan-1-amine+Butyl bromide→N-Butyl-N,N-dimethylhexadecan-1-aminium bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar quaternization reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Biology: The compound is employed in the formation of lipid nanoparticles for gene delivery and other biomedical applications.
Medicine: It is used in drug delivery systems, particularly for delivering nucleic acids such as mRNA and siRNA.
Industry: The compound is used in the formulation of personal care products and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of N-Butyl-N,N-dimethylhexadecan-1-aminium bromide involves its interaction with biological membranes. As a cationic lipid, it can form complexes with negatively charged molecules such as nucleic acids. This interaction facilitates the delivery of these molecules into cells. The compound’s ability to form lipid nanoparticles enhances its effectiveness in drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecyl-N,N-dimethylhexadecan-1-aminium bromide: Another cationic lipid with similar applications in drug delivery.
N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide: Used as a surfactant and antimicrobial agent.
Uniqueness
N-Butyl-N,N-dimethylhexadecan-1-aminium bromide is unique due to its specific alkyl chain length and quaternary ammonium structure, which confer distinct physicochemical properties. These properties make it particularly effective in forming stable lipid nanoparticles for drug delivery applications.
Eigenschaften
CAS-Nummer |
96018-76-7 |
|---|---|
Molekularformel |
C22H48BrN |
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
butyl-hexadecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C22H48N.BrH/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-23(3,4)21-8-6-2;/h5-22H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RGYWTUVVXKFRRE-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


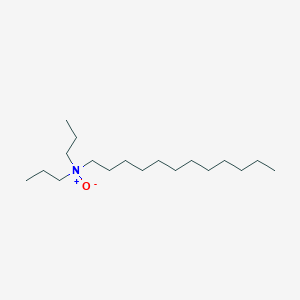


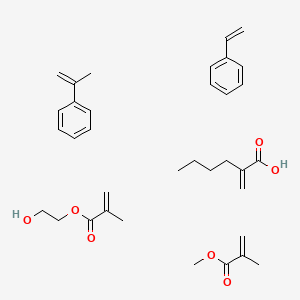



![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
